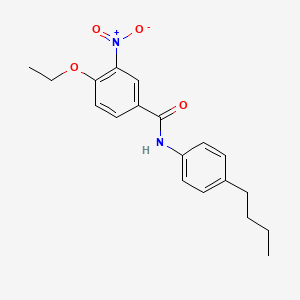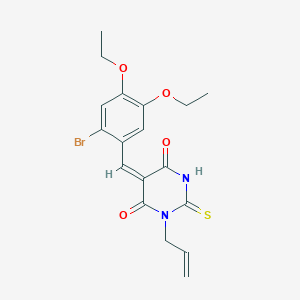![molecular formula C19H17FN2O4 B5216788 2-[(4-fluorophenoxy)methyl]-N-(2-methoxybenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5216788.png)
2-[(4-fluorophenoxy)methyl]-N-(2-methoxybenzyl)-1,3-oxazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-fluorophenoxy)methyl]-N-(2-methoxybenzyl)-1,3-oxazole-4-carboxamide, also known as FMOC-Lys-OH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of the amino acid lysine and is commonly used as a building block in the synthesis of peptides and proteins.
作用机制
The mechanism of action of 2-[(4-fluorophenoxy)methyl]-N-(2-methoxybenzyl)-1,3-oxazole-4-carboxamide is not fully understood, but it is believed to work by binding to specific receptors in cells and tissues. This binding can trigger a variety of biochemical and physiological effects, including changes in gene expression, protein synthesis, and cell signaling pathways.
Biochemical and Physiological Effects:
2-[(4-fluorophenoxy)methyl]-N-(2-methoxybenzyl)-1,3-oxazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. These effects include increased protein synthesis, changes in cell signaling pathways, and modulation of immune function. 2-[(4-fluorophenoxy)methyl]-N-(2-methoxybenzyl)-1,3-oxazole-4-carboxamide has also been shown to have anti-inflammatory and anti-tumor effects in some studies.
实验室实验的优点和局限性
2-[(4-fluorophenoxy)methyl]-N-(2-methoxybenzyl)-1,3-oxazole-4-carboxamide has several advantages as a research tool. It is relatively easy to synthesize and can be used to create a wide variety of peptides and proteins. However, it also has some limitations. For example, it can be difficult to purify and isolate 2-[(4-fluorophenoxy)methyl]-N-(2-methoxybenzyl)-1,3-oxazole-4-carboxamide and its derivatives, which can make it challenging to study their effects in vivo.
未来方向
There are many potential future directions for research involving 2-[(4-fluorophenoxy)methyl]-N-(2-methoxybenzyl)-1,3-oxazole-4-carboxamide. Some possible areas of exploration include:
- Further studies on the mechanism of action of 2-[(4-fluorophenoxy)methyl]-N-(2-methoxybenzyl)-1,3-oxazole-4-carboxamide and its derivatives
- Development of new methods for synthesizing and purifying 2-[(4-fluorophenoxy)methyl]-N-(2-methoxybenzyl)-1,3-oxazole-4-carboxamide and its derivatives
- Investigation of the potential therapeutic applications of 2-[(4-fluorophenoxy)methyl]-N-(2-methoxybenzyl)-1,3-oxazole-4-carboxamide, such as in the treatment of cancer or inflammatory diseases
- Exploration of the potential diagnostic applications of 2-[(4-fluorophenoxy)methyl]-N-(2-methoxybenzyl)-1,3-oxazole-4-carboxamide, such as in the detection of specific biomarkers or in imaging studies
- Development of new research tools and techniques that incorporate 2-[(4-fluorophenoxy)methyl]-N-(2-methoxybenzyl)-1,3-oxazole-4-carboxamide and its derivatives, such as biosensors or drug delivery systems.
In conclusion, 2-[(4-fluorophenoxy)methyl]-N-(2-methoxybenzyl)-1,3-oxazole-4-carboxamide is a valuable compound for scientific research with a wide range of potential applications. Further research in this area has the potential to lead to new insights into biological processes and the development of new drugs and diagnostic tools.
合成方法
2-[(4-fluorophenoxy)methyl]-N-(2-methoxybenzyl)-1,3-oxazole-4-carboxamide can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. In solid-phase peptide synthesis, the compound is built up one amino acid at a time on a solid support, while in solution-phase peptide synthesis, the compound is synthesized in solution using a series of chemical reactions.
科学研究应用
2-[(4-fluorophenoxy)methyl]-N-(2-methoxybenzyl)-1,3-oxazole-4-carboxamide has a wide range of potential applications in scientific research. It is commonly used as a building block in the synthesis of peptides and proteins, which are essential components of many biological processes. Peptides and proteins can be used as drugs, diagnostic tools, and research tools, making 2-[(4-fluorophenoxy)methyl]-N-(2-methoxybenzyl)-1,3-oxazole-4-carboxamide a valuable compound for many different areas of research.
属性
IUPAC Name |
2-[(4-fluorophenoxy)methyl]-N-[(2-methoxyphenyl)methyl]-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4/c1-24-17-5-3-2-4-13(17)10-21-19(23)16-11-26-18(22-16)12-25-15-8-6-14(20)7-9-15/h2-9,11H,10,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUZPZRSDASMKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=COC(=N2)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-fluorophenoxy)methyl]-N-(2-methoxybenzyl)-1,3-oxazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[1-(2-acetylbenzoyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B5216712.png)
![2-[3-(3,5-dimethylphenyl)-2-methylpropyl]-1H-benzimidazole](/img/structure/B5216718.png)
![1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B5216726.png)
![2-[3-(3-methoxyphenoxy)propoxy]naphthalene](/img/structure/B5216733.png)
![4-{2-(acetylamino)-3-[(3-nitrophenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5216748.png)



![2-[benzyl(2,6-difluorobenzyl)amino]ethanol](/img/structure/B5216778.png)
![2-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5216800.png)
![ethyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B5216804.png)
![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5216808.png)

![3-butyryl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methyl-2H-pyran-2-one](/img/structure/B5216821.png)